N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Description
N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is a Schiff base-derived oxamide compound characterized by two aromatic substituents: a 4-ethylphenyl group and a 4-methoxyphenyl moiety linked via an oxamide bridge.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-13-4-8-15(9-5-13)20-17(22)18(23)21-19-12-14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
RUTXRJGVAZEJKF-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide, also known as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19N3O3
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
This compound is characterized by the presence of an ethylphenyl group and a methoxyphenyl group, contributing to its diverse biological properties.
Antimicrobial Properties
Research has indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar Schiff bases showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a related Schiff base was shown to induce apoptosis in cancer cell lines through the disruption of microtubule dynamics and inhibition of tubulin polymerization . The binding affinities of these compounds to specific cancer targets suggest a promising avenue for further development.
The mechanisms through which this compound exerts its biological effects include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction processes.
- Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular apoptosis in certain contexts .
Synthesis and Characterization
A series of studies have focused on the synthesis of Schiff bases derived from various amines and aldehydes. Characterization techniques such as FT-IR spectroscopy and NMR have confirmed the structural integrity and purity of these compounds .
Antimicrobial Activity Evaluation
In vitro studies have evaluated the antimicrobial efficacy of Schiff bases against various pathogens. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains .
Anticancer Studies
Recent investigations into the anticancer properties of related compounds have shown promising results. A specific derivative exhibited a growth inhibition (GI50) value of 3.8 µM against prostate cancer cell lines, indicating significant antiproliferative activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxamide Derivatives with Aromatic Substituents
The target compound belongs to a family of oxamide derivatives with substituted phenyl groups. Key structural analogs include:
Key Trends :
- Lipophilicity : Ethyl and isododecyl groups enhance membrane permeability compared to methyl or methoxy substituents.
- Solubility : Para-methoxy groups improve aqueous solubility due to polar interactions, whereas ortho-substituents hinder it.
- Bioactivity : Schiff base oxamides often exhibit antimicrobial or anticancer properties, as seen in analogs like GMC1 (), which inhibits androgen receptors via FKBP52 binding .
Imidazolidinone Derivatives
Comparison :
- Rigidity: Imidazolidinones’ cyclic structure enhances metabolic stability compared to linear oxamides.
- Substituent Effects : Bulkier groups (e.g., isopropyl) in IM-7 reduce bioavailability but increase target specificity.
Schiff Base Analogues
Schiff bases with hydrazine-derived linkages are common in drug discovery. Notable examples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
